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molecular formula C24H30O4 B8663936 4-Formylphenyl 4-(decyloxy)benzoate CAS No. 56800-35-2

4-Formylphenyl 4-(decyloxy)benzoate

Cat. No. B8663936
M. Wt: 382.5 g/mol
InChI Key: WHJLOVBONWNLRI-UHFFFAOYSA-N
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Patent
US08092712B2

Procedure details

KOH (3.78 g, 67.6 mmol) was added to a solution of 1 (12.0 g, 41.0 mmol) dissolved in 250 mL of hot EtOH, and the mixture was refluxed for 24 hours. The solvent was filtered off, and following drying over P2O5 the white solid was suspended in 300 mL of toluene, and refluxed with oxalyl chloride (13.4 mL, 158.54) for 6 hours. Volatile components were removed, the yellow solid was taken in CH2Cl2 (100 mL), and added to a stirred solution containing p-hydroxybenzaldehyde (5.26 g, 43.1), triethylamine (36 mL, 0.261 mol), and DMAP (0.28 g, 2.3 mmol) in CH2Cl2 (100 mL). The mixture was let to stir at room temperature for three hours, and then heated to reflux for twelve hours. Following cooling to room temperature, the organic layer was washed with 1 M HCl (2×100 mL), and then distilled water (100 mL). The solvent was removed, and the product was obtained as an off-white solid following recrystallization from ethanol. Yield (8.5 g, 54%). 1H NMR: δH (CDCl3; 300 MHz): 0.91 (3 H, t, 3J=6.8 Hz, CH3), 1.21-1.58 (14 H, m, CH2), 1.85 (2 H, m, O—CH2—CH2), 4.07 (2 H, t, 3J=6.5 Hz, O—CH2), 7.00 (2 H, d, 3J=9.0 Hz, Ar—H), 7.42 (2 H, d, 3J=8.5 Hz, Ar—H), 7.98 (2 H, d, 3J=8.6 Hz, Ar—H), 8.16 (2 H, d, 3J=9.0 Hz, Ar—H), 10.03 (1 H, s, COH). 13C NMR: δC (CDCl3; 75 MHz): 14.5, 23.1, 26.4, 29.5, 29.7, 29.8, 30.0, 32.3, 68.8, 114.8, 121.2, 123.0, 131.6, 132.8, 134.3, 156.3, 164.3, 164.6, 191.4.
Name
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([O:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][CH:15]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].OC1[CH:32]=[CH:31][C:28]([CH:29]=[O:30])=[CH:27][CH:26]=1.C(N(CC)CC)C>CCO.CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH2:3]([O:13][C:14]1[CH:15]=[CH:16][C:17]([C:18]([O:20][C:21]2[CH:32]=[CH:31][C:28]([CH:29]=[O:30])=[CH:27][CH:26]=2)=[O:19])=[CH:22][CH:23]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
5.26 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.28 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The solvent was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
following drying over P2O5 the white solid
TEMPERATURE
Type
TEMPERATURE
Details
refluxed with oxalyl chloride (13.4 mL, 158.54) for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Volatile components were removed
ADDITION
Type
ADDITION
Details
added to a stirred solution
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for twelve hours
TEMPERATURE
Type
TEMPERATURE
Details
Following cooling to room temperature
WASH
Type
WASH
Details
the organic layer was washed with 1 M HCl (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the product was obtained as an off-white solid following recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
Yield (8.5 g, 54%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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